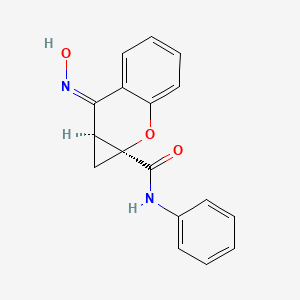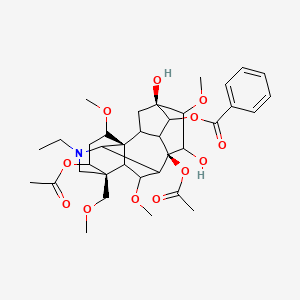
Acetylaconitine;3-Acetylaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylaconitine: 3-Acetylaconitine , is a diterpenoid alkaloid derived from the Aconitum plant species. This compound is part of a larger group of alkaloids known for their complex structures and significant biological activities. Acetylaconitine has been studied for its potential therapeutic applications, particularly in traditional medicine, where it has been used for its analgesic and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetylaconitine typically involves the acetylation of aconitine, a parent compound found in Aconitum plants. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired position on the aconitine molecule .
Industrial Production Methods: Industrial production of Acetylaconitine involves the extraction of aconitine from Aconitum plant sources, followed by its chemical modification through acetylation. The process includes several purification steps to isolate the desired compound with high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions: Acetylaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of Acetylaconitine.
Reduction: Reduction reactions can convert Acetylaconitine into its reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of Acetylaconitine with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationships of diterpenoid alkaloids.
Biology: Acetylaconitine is used in research to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: It has been investigated for its analgesic, anti-inflammatory, and antiarrhythmic properties. .
作用机制
Acetylaconitine exerts its effects primarily through its interaction with sodium channels in cell membranes. By binding to these channels, it alters their permeability, leading to an influx of sodium ions. This action can result in various physiological effects, including analgesia and antiarrhythmic activity. The compound’s ability to modulate sodium channels is a key factor in its therapeutic potential .
相似化合物的比较
Aconitine: The parent compound from which Acetylaconitine is derived. It shares similar biological activities but differs in its acetylation.
Mesaconitine: Another diterpenoid alkaloid with similar analgesic and anti-inflammatory properties.
Bulleyaconitine: Known for its potent analgesic effects and used in traditional medicine
Uniqueness of Acetylaconitine: Acetylaconitine is unique due to its specific acetylation, which can enhance its biological activity and reduce its toxicity compared to its parent compound, aconitine. This modification allows for more targeted therapeutic applications and improved safety profiles .
属性
分子式 |
C36H49NO12 |
|---|---|
分子量 |
687.8 g/mol |
IUPAC 名称 |
[(1S,5R,8R,13R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1 |
InChI 键 |
RIPYIJVYDYCPKW-XUWUDDPCSA-N |
手性 SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[[2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate](/img/structure/B10752949.png)
![(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10752953.png)
![N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide](/img/structure/B10752972.png)
![(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B10752977.png)
![N-[5-amino-1-[[1-[[(6Z)-9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B10752988.png)
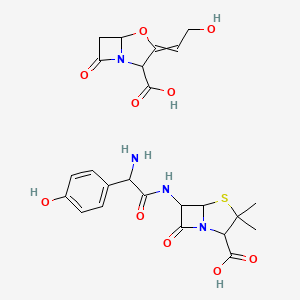
![N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10753006.png)
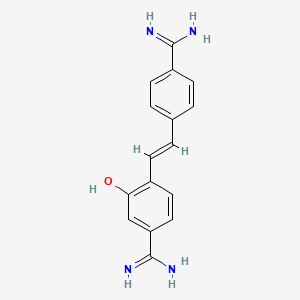
![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)
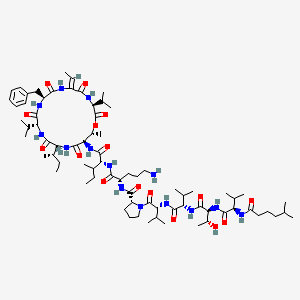
![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)
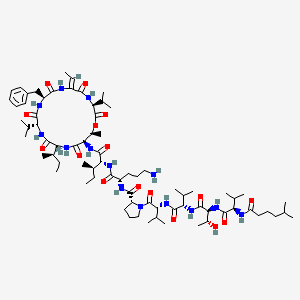
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)
